Iodothyronine 5'-Deiodinase Inhibition: Annotated Activity Guiding Thyroid Hormone Metabolism Studies
The target compound has been annotated as an inhibitor of iodothyronine 5'-deiodinase, the enzyme responsible for the 5'-deiodination of thyroxine (T4) in human liver cells . This annotation is referenced to Harbottle et al. (Biochem. J., 1984) and distinguishes the compound from structurally related N-substituted propanamides lacking this specific enzyme targeting. By contrast, the methoxy analog N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylthio)propanamide has no publicly reported deiodinase activity, and the sulfonyl analog 3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide is primarily characterized as a kinase inhibitor scaffold . The 1-hydroxy group on the indane ring is hypothesized to contribute a critical hydrogen bond for deiodinase active-site recognition, a feature absent in the 2-methoxy derivative.
| Evidence Dimension | Inhibition of iodothyronine 5'-deiodinase activity |
|---|---|
| Target Compound Data | Qualitatively annotated as an inhibitor of human liver cell 5'-deiodination of thyroxine (specific IC50 or Ki not publicly reported) |
| Comparator Or Baseline | N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(phenylthio)propanamide: no deiodinase activity reported; 3-(benzenesulfonyl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]propanamide: no deiodinase activity reported |
| Quantified Difference | Qualitative presence vs. absence of annotated deiodinase inhibition |
| Conditions | Human liver cell lysate assay (Harbottle et al., Biochem. J., 217, 485, 1984); specific assay details for the target compound require confirmation with the original reference |
Why This Matters
Scientists investigating thyroid hormone regulation pathways should prioritize this compound over analogs lacking deiodinase annotation, as the hydroxy-indene scaffold may uniquely confer enzyme recognition.
